1,1,5,9-Tetramethylspiro[5.5]undecane

Chemical Stability Oxidative Susceptibility Chamigrane Scaffold

Researchers isolating halogenated chamigranes from Laurencia spp. require a saturated, unfunctionalized reference standard for unambiguous skeletal confirmation. Unsaturated analogs like α-chamigrene introduce confounding olefinic shifts and oxidative instability, complicating dereplication and shelf-life in fragrance formulations. • Fully saturated core eliminates allylic oxidation sites, ensuring superior oxidative stability for long-term fragrance concentrate storage. • Defined 1,1,5,9-tetramethyl substitution locks the spiro[5.5]undecane conformation, providing reliable DFT benchmarking and analytical marker integrity. • Pre-installed methyl pattern reduces synthetic steps for medicinal chemistry programs targeting chamigrane-type antiamoebic agents. Supplied as a high-purity (>98%) research chemical with global shipping available.

Molecular Formula C15H28
Molecular Weight 208.38 g/mol
CAS No. 20479-46-3
Cat. No. B13951968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,5,9-Tetramethylspiro[5.5]undecane
CAS20479-46-3
Molecular FormulaC15H28
Molecular Weight208.38 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)C(CCCC2(C)C)C
InChIInChI=1S/C15H28/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h12-13H,5-11H2,1-4H3
InChIKeyVUYMIDJFKFLTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,5,9-Tetramethylspiro[5.5]undecane – Saturated Chamigrane Core Overview


1,1,5,9-Tetramethylspiro[5.5]undecane (CAS 20479-46-3), also referred to as Chamigrane or Tetrahydrochamigrene, is a fully saturated C15H28 tricyclic hydrocarbon that embodies the core scaffold of the chamigrane sesquiterpenoid class . This all-carbon spiro[5.5]undecane framework, formally derived by linking the C1–C6 and C6–C11 units of farnesane, is the defining structural feature of over 120 naturally occurring chamigrenes isolated predominantly from marine Laurencia algae and terrestrial fungi [1]. The compound is characterized by a molecular weight of 208.38 g/mol and a calculated LogP of approximately 5.03, indicating high hydrophobicity [2]. As the fully hydrogenated, non-functionalized parent of a family that includes numerous halogenated, oxygenated, and unsaturated bioactive metabolites, it serves as a critical reference standard and a versatile synthetic building block [1].

1
Natural product reference standard GC/MS and NMR dereplication workflows for chamigrane-type sesquiterpenoid identification. Canonical skeleton match per NP-MRD
2
Fragrance research formulation Saturated core supports oxidative stability screening; avoids documented olefin-related exclusion. Class-level fragrance attribution context
3
Spiro scaffold studies Conformational analysis and synthetic derivatization with pre-installed tetramethyl substitution. DFT / molecular dynamics benchmark

Why Spiro[5.5]undecane Cannot Substitute Chamigrane


The chamigrane skeleton supports diverse natural and synthetic analogs varying in saturation, halogenation, and oxygenation; however, this structural diversity precludes functional interchangeability [1]. The target compound, 1,1,5,9-Tetramethylspiro[5.5]undecane, is unique as the completely saturated, non-functionalized hydrocarbon . Unsaturated analogs such as alpha-chamigrene (C15H24; CAS 19912-83-5) contain two olefins that render them susceptible to oxidation, electrophilic attack, and thermal degradation, while halogenated derivatives like elatol are chemically reactive and bioactive [2]. In contrast, the fully saturated nature of 1,1,5,9-Tetramethylspiro[5.5]undecane confers distinct physicochemical properties—including altered hydrophobicity (LogP ~5.03 vs. ~4.4 for alpha-chamigrene), divergent spectroscopic signatures, and superior chemical inertness—that are essential for applications requiring a stable, non-interfering spirocyclic scaffold, fragrance ingredient, or chromatographic standard [3]. Substituting an unsaturated or halogenated analog introduces reactive functional groups that fundamentally alter downstream experimental outcomes, scent profiles, and material compatibility.

Target
1,1,5,9-Tetramethylspiro[5.5]undecane
Fully saturated C₁₅H₂₈ core with canonical tetramethyl substitution matching NP-MRD chamigrane definition. Oxidatively stable scaffold; reported fragrance-class member.
Potential Substitute
Unsubstituted Spiro[5.5]undecane
Lacks all four methyl groups (C₁₁H₂₀). Skeleton identity mismatch prevents unambiguous chamigrane-class reference; vapor pressure and boiling point differ markedly, altering headspace and GC behavior.
Potential Substitute
Alpha-Chamigrene
Contains two endocyclic double bonds (C₁₅H₂₄). Unsaturation shifts NMR signals, introduces autoxidation risk, and carries an explicit 'not for fragrance use' database flag absent from the saturated core.
Key Takeaway
Substitution May Shift Analytical and Formulation Outcomes
Neither unsubstituted spiro[5.5]undecane nor alpha-chamigrene reproduces the combined saturation state, methyl-substitution geometry, and regulatory-context profile of the target compound.

Chamigrane Comparator Evidence


Stability Advantage Over Alpha-Chamigrene

1,1,5,9-Tetramethylspiro[5.5]undecane is the fully saturated C15H28 hydrocarbon, while the most closely related chamigrane natural products such as alpha-chamigrene (C15H24) and beta-chamigrene (C15H24) contain two endocyclic and/or exocyclic double bonds . The presence of unsaturation in the diene analogs introduces sites for electrophilic addition, autoxidation, and radical-mediated degradation that are entirely absent in the saturated target compound [1]. This is a class-level chemical inference: the target compound possesses zero sp2-hybridized carbons compared to four sp2 carbons in the unsaturated analogs, eliminating allylic oxidation pathways and conferring higher thermal and shelf-life stability ideal as a long-term standard.

Stability vs. Alpha-Chamigrene
Class-level inference
Target: C₁₅H₂₈, 0 double bonds — fragrance-class member
Comparator: C₁₅H₂₄, 2 double bonds — flagged 'not for fragrance use'
Saturation removes primary autoxidation and toxicological limitation of the unsaturated analog.
Qualitative binary; fragrance regulatory database recommendation.
Chemical Stability Oxidative Susceptibility Chamigrane Scaffold

Physicochemical Shifts vs. Unsubstituted Spiro[5.5]undecane

Measured and predicted partition coefficients demonstrate a meaningful hydrophobicity differential between the saturated scaffold and its unsaturated analog. Chemsrc reports a calculated LogP of 5.03 for 1,1,5,9-Tetramethylspiro[5.5]undecane [1]. By comparison, the unsaturated analog alpha-chamigrene (C15H24, containing two double bonds) exhibits a lower XlogP of approximately 4.4 [2]. This ΔLogP of ~0.6 log units represents a roughly 4-fold difference in octanol/water partitioning, indicating that the saturated scaffold is significantly more hydrophobic despite the absence of polar functional groups in either compound.

Physicochemical Shift
Class-level inference
~50 °C estimated BP increase
~10× estimated VP reduction
Tetramethyl substitution shifts boiling point and vapor pressure closer to fragrance-relevant range versus unsubstituted spiro[5.5]undecane.
MW-based inference; experimental VP/BP not publicly reported for target.
Hydrophobicity LogP Partition Coefficient Chromatographic Retention

Canonical Skeleton as Reference Standard

The target compound (C15H28) contains zero heteroatoms and zero functional groups, making it the pure hydrocarbon baseline of the chamigrane class. In contrast, bioactive chamigrane metabolites such as elatol and isoobtusol contain bromine, chlorine, and/or hydroxyl substituents that drive their biological activity [1]. A study of chamigrane-type sesquiterpenes against Naegleria fowleri demonstrated that (+)-elatol, a brominated chamigrene, exhibited IC50 values of 1.08–1.14 μM, while the presence and position of halogen/hydroxyl groups critically modulated potency [2]. The target compound, lacking all such functional groups, is predicted to be biologically inert and thus uniquely suited as a vehicle control, negative control, or matrix blank in pharmacology/toxicology assays where the spirocyclic scaffold must be present but must not contribute to the measured endpoint [3].

Canonical Skeleton Fidelity
Supporting evidence
Exact match to NP-MRD-defined chamigrane scaffold: fully saturated, 1,1,5,9-tetramethyl substitution at all four positions.
Unambiguous GC/MS and NMR reference for chamigrane-type natural product dereplication.
Only the target compound matches all methyl positions and saturation state.
Negative Control Functional Group Count Bioassay Selectivity Chamigrane Skeleton

Fragrance Class Attribution Advantage

Chamigranes are recognized in the fragrance industry for their sweet, spicy, floral aroma reminiscent of jasmine and gardenia [1]. The saturated hydrocarbon 1,1,5,9-Tetramethylspiro[5.5]undecane is documented as a fragrance ingredient with medium-strength herbal odor and substantivity of approximately 6 hours at 100% concentration [2]. In contrast, the unsaturated alpha-chamigrene exhibits a boiling point of 272–274 °C at 760 mmHg, with a vapor pressure of 0.01 mmHg at 25 °C (estimated), indicating higher volatility and potentially lower substantivity on skin or fabric [3]. The fully saturated scaffold, by inference, possesses a higher boiling point (not experimentally reported but expected based on increased molecular weight and absence of polarizable π-systems that reduce intermolecular dispersion forces), translating into longer odor persistence and different evaporation kinetics—key procurement criteria for fragrance formulators.

Fragrance Class Attribution
Class-level inference
Chamigrane class described as possessing sweet, spicy floral aroma; target compound recognized as archetypal saturated member.
Saturated core aligns with positive odor-class attribution; unsaturated analog explicitly excluded from fragrance use.
Fragrance industry classification per commercial databases; data to verify.
Fragrance Ingredient Odor Substantivity Chamigrane Perfumery

Single Chromatographic Peak Identity vs. Multiple Olefin Isomers in Unsaturated Analogs

Unsaturated chamigrene analogs such as alpha-chamigrene exist as defined stereoisomers with E/Z or regioisomeric potential (e.g., delta-1,8 vs. delta-1,9 diene configurations as noted in NP-MRD records for alpha-chamigrene ). The fully saturated 1,1,5,9-Tetramethylspiro[5.5]undecane eliminates all olefinic isomerism, existing as a single, structurally unambiguous entity (subject only to conformational isomerism of the cyclohexane rings, which interconvert rapidly at room temperature) . This reduces chromatographic complexity to a single peak by GC-MS or HPLC, in contrast to unsaturated analogs that may present as multiple partially resolved peaks or require chiral separation. Procurement of the saturated scaffold thus ensures unambiguous identification and quantification in complex mixtures.

Chromatographic Purity Isomeric Complexity Analytical Standard GC-MS

Chamigrane Application Scenarios


GC/MS and NMR Reference for Dereplication

In natural product drug discovery programs screening chamigrane-type sesquiterpenes against parasitic, bacterial, or cancer targets, 1,1,5,9-Tetramethylspiro[5.5]undecane serves as the ideal negative control compound. Because it retains the full spiro[5.5]undecane scaffold but lacks all halogen, hydroxyl, and olefinic functionalities present in bioactive analogs such as elatol (IC50 1.08–1.14 μM against Naegleria fowleri), any observed assay activity can be confidently attributed to substituent effects rather than the scaffold itself [1]. This is essential for establishing valid structure-activity relationships and meeting reviewer expectations for properly controlled pharmacological datasets.

Oxidatively Stable Fragrance Ingredient

The single-molecular-entity nature of 1,1,5,9-Tetramethylspiro[5.5]undecane—free from the olefinic isomerism that complicates the chromatographic behavior of alpha- and beta-chamigrene—makes it a superior retention-time and mass-spectral reference standard for GC-MS-based metabolomics of marine algae, cannabis, or fungal extracts [1]. Its higher LogP (~5.03 vs. ~4.4 for alpha-chamigrene) provides a distinct retention index that can serve as a bracketing standard in homologous series analysis [2]. Procurement of the saturated standard thus enables more reliable peak annotation in complex natural product profiling workflows.

Synthetic Intermediate for Halogenated Bioactives

Fragrance formulators seeking a chamigrane-type odor with extended substantivity should specify the saturated 1,1,5,9-Tetramethylspiro[5.5]undecane. With documented substantivity of approximately 6 hours at 100% concentration and a medium-strength herbal character—in contrast to the more volatile unsaturated alpha-chamigrene (BP 272–274 °C, vapor pressure ~0.01 mmHg) [1]—this compound offers prolonged fragrance release on skin and fabric. Its fully saturated structure resists oxidative degradation during storage and use, maintaining olfactory integrity over the product lifecycle, a critical procurement consideration for fine fragrance and personal care product manufacturers [2].

Conformational Analysis Benchmark

As the unfunctionalized parent hydrocarbon of the chamigrane class, 1,1,5,9-Tetramethylspiro[5.5]undecane provides a versatile starting point for late-stage C–H functionalization strategies to generate libraries of halogenated, hydroxylated, or aminated chamigrane analogs [1]. The absence of pre-existing reactive functional groups allows chemists to install desired substituents with complete regiochemical control, avoiding the protecting-group manipulations and competing reactivities inherent in modifying pre-functionalized natural chamigrenes. The established synthetic accessibility of the spiro[5.5]undecane core via Diels-Alder and enyne metathesis routes, as exemplified in β-chamigrene total synthesis, further supports its procurement as a key synthetic intermediate [2].

Application
Selection Property
Validation Focus
GC/MS and NMR dereplication reference
Saturated tetramethyl scaffold identity
Confirm absence of olefinic shift dispersion; match NP-MRD skeleton
Fragrance research formulation
Oxidative stability profile
Stability screening vs. unsaturated chamigrenes; regulatory exclusion review
Synthetic intermediate for halogenated analogs
Pre-installed tetramethyl spiro core
Regio- and stereoselective derivatization efficiency
Conformational analysis benchmark
Sterically restricted spiro backbone
DFT and MD ring-flipping energetics validation
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